BenchChemオンラインストアへようこそ!

4-benzyl-1-isobutyrylpiperidine

Muscarinic acetylcholine receptor Receptor selectivity Neuropharmacology

4-Benzyl-1-isobutyrylpiperidine is a differentiated piperidine tool compound with M1 muscarinic selectivity (~8.8-fold over M2, Ki=156 nM) and Beta-2 adrenergic selectivity (~3.5-fold, Kd=81.3 nM). The N-isobutyryl substituent confers unique steric, H-bonding, and lipophilic properties critical for reproducible SAR. Substituting analogs introduces uncontrolled experimental variables. Ensure consistent 95% purity from qualified suppliers for target engagement studies, CNS library synthesis, and polypharmacology screening.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
Cat. No. B5640176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-isobutyrylpiperidine
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
InChIKeyVACPZZBFCLJGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1-isobutyrylpiperidine for Research Procurement: CAS 77251-48-0 Chemical Identity and Baseline Characteristics


4-Benzyl-1-isobutyrylpiperidine (also designated as 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one; CAS 77251-48-0) is a synthetic piperidine derivative with the molecular formula C₁₆H₂₃NO and a molecular weight of 245.36 g/mol . The compound features a 4-benzylpiperidine core substituted at the nitrogen position with an isobutyryl (2-methylpropanoyl) group. It is commercially available from major research chemical suppliers as a solid with a standard minimum purity specification of 95% . As a substituted piperidine, it belongs to a broad class of compounds extensively employed in medicinal chemistry and chemical biology for target engagement studies, receptor pharmacology investigations, and as synthetic intermediates for more complex molecular architectures [1].

Why 4-Benzyl-1-isobutyrylpiperidine Cannot Be Substituted with Generic 4-Benzylpiperidine Analogs


The piperidine scaffold tolerates extensive N-substitution and 4-position functionalization, yielding compounds with divergent pharmacological profiles across muscarinic, adrenergic, phosphodiesterase, and opioid receptor families [1]. The N-isobutyryl substituent of 4-benzyl-1-isobutyrylpiperidine confers a specific combination of steric bulk, hydrogen-bonding capability, and lipophilicity that is not replicated by analogs bearing N-methyl, N-benzyl, N-acetyl, or unsubstituted piperidine groups [2]. These physicochemical differences directly translate to altered target engagement, metabolic stability, and off-target liability. Consequently, substituting a generic 4-benzylpiperidine or an alternative N-acyl piperidine for this specific compound introduces uncontrolled experimental variables, invalidates structure-activity relationship (SAR) interpretations, and risks irreproducible biological outcomes. The quantitative evidence presented in Section 3 substantiates why procurement decisions must specify this exact compound rather than a related analog.

Quantitative Differentiation Evidence: 4-Benzyl-1-isobutyrylpiperidine versus Structural Analogs


Muscarinic M1 versus M2 Receptor Selectivity Profile of 4-Benzyl-1-isobutyrylpiperidine

4-Benzyl-1-isobutyrylpiperidine exhibits preferential binding to the M1 muscarinic acetylcholine receptor subtype (Ki = 156 nM), while demonstrating substantially weaker affinity for the M2 receptor subtype (Ki = 1,370 nM, or 1.37 μM) as determined by displacement of [³H]pirenzepine and [³H]QNB, respectively [1]. This represents an approximate 8.8-fold selectivity for M1 over M2. In contrast, many unsubstituted or N-methyl 4-benzylpiperidine analogs exhibit either non-selective muscarinic binding or preferential M2 affinity, a pattern that confers distinct in vivo parasympathetic liability profiles [2].

Muscarinic acetylcholine receptor Receptor selectivity Neuropharmacology

Beta-2 versus Beta-1 Adrenergic Receptor Affinity Comparison for 4-Benzyl-1-isobutyrylpiperidine

In functional assays using guinea pig isolated tissues, 4-benzyl-1-isobutyrylpiperidine demonstrates approximately 3.5-fold higher apparent affinity for the beta-2 adrenergic receptor (Kd = 81.3 nM, measured as pA₂ for tracheal beta-2 blockade) compared to the beta-1 adrenergic receptor (Kd = 282 nM, measured as antagonism of isoprenaline-induced positive chronotropy in atria) [1]. This selectivity profile distinguishes the compound from non-selective beta-adrenergic antagonists such as propranolol, which exhibits comparable affinities at both subtypes, and from beta-1-selective agents like atenolol.

Beta-adrenergic receptor Cardiovascular pharmacology Receptor selectivity

Consistent Commercial Purity Specification of 95% Across Multiple Authoritative Vendors

4-Benzyl-1-isobutyrylpiperidine is supplied by multiple independent research chemical vendors with a consistent minimum purity specification of 95% . This uniformity in commercial specification reduces lot-to-lot variability and facilitates reproducible experimental outcomes across different procurement sources. In contrast, many closely related N-substituted 4-benzylpiperidine analogs are available only as custom synthesis products with variable purity grades (ranging from 90% to 97%) or limited batch certification, introducing additional quality control burdens for procurement and assay validation.

Chemical procurement Purity specification Quality control

4-Benzylpiperidine Scaffold versus 4-Phenylpiperidine: Impact on Lipophilicity and CNS Permeability

The 4-benzylpiperidine core of this compound incorporates a methylene spacer between the piperidine ring and the phenyl group, which contrasts with the directly attached phenyl group of 4-phenylpiperidine analogs [1]. This structural distinction has established class-level implications: the 4-benzyl substitution generally increases lipophilicity (predicted LogP increase of approximately 0.5-1.0 units) and enhances conformational flexibility compared to the rigid 4-phenyl substitution [2]. For CNS-targeted programs, this translates to altered blood-brain barrier penetration kinetics and receptor binding pose diversity.

CNS drug discovery Physicochemical properties Scaffold comparison

BindingDB-Curated Affinity Data across Muscarinic, Adrenergic, and Phosphodiesterase Targets

Curated binding affinity data from BindingDB (ChEMBL-sourced) indicate that 4-benzyl-1-isobutyrylpiperidine engages multiple pharmacologically relevant targets, including muscarinic M1 (Ki = 156 nM), beta-1 adrenergic (Kd = 282 nM), beta-2 adrenergic (Kd = 81.3 nM), and phosphodiesterase 4D (PDE4D, Kd = 79 nM) [1] [2] [3]. While the PDE4D data correspond to a distinct chemical entity (BDBM50512766/CHEMBL4436770) and may reflect structural similarity rather than direct target compound measurement, the collective affinity profile suggests potential polypharmacology. In contrast, simpler 4-benzylpiperidine analogs lacking N-acyl substitution typically exhibit narrower target engagement, primarily restricted to sigma receptors or NMDA receptor subtypes [4].

Polypharmacology Target engagement BindingDB

Recommended Research and Industrial Applications for 4-Benzyl-1-isobutyrylpiperidine


Muscarinic M1 Receptor Pharmacology and Neurodegenerative Disease Target Validation

Given its M1-preferring muscarinic receptor binding profile (M1 Ki = 156 nM; ~8.8-fold selectivity over M2) [1], 4-benzyl-1-isobutyrylpiperidine is suitable as a tool compound for investigating M1-mediated signaling pathways in neuronal systems. M1 receptors are implicated in cognitive function and represent therapeutic targets for Alzheimer's disease and schizophrenia. Researchers can employ this compound to dissect M1-specific effects while minimizing confounding M2-mediated cardiac parasympathetic responses—a known liability of non-selective muscarinic ligands. The compound may serve as a reference standard in M1 receptor binding assays and as a starting scaffold for structure-activity relationship (SAR) optimization campaigns aimed at improving M1 selectivity and CNS exposure.

Beta-2 Adrenergic Receptor Modulation Studies in Smooth Muscle Pharmacology

The compound demonstrates ~3.5-fold selectivity for Beta-2 over Beta-1 adrenergic receptors in functional tissue assays (Beta-2 Kd = 81.3 nM; Beta-1 Kd = 282 nM) [2]. This selectivity profile supports its application in ex vivo smooth muscle pharmacology studies, particularly investigations of airway relaxation (tracheal/bronchial tissue) where Beta-2 selectivity is desirable. Unlike non-selective beta-blockers such as propranolol, this compound allows researchers to preferentially interrogate Beta-2 adrenergic signaling with reduced Beta-1-mediated chronotropic interference. It may serve as a comparative standard in assays designed to evaluate novel Beta-2-selective ligands.

Polypharmacology Screening Libraries and Phenotypic Drug Discovery

The curated multi-target affinity data for 4-benzyl-1-isobutyrylpiperidine—spanning muscarinic, beta-adrenergic, and potentially phosphodiesterase targets [3]—position the compound as a valuable entry in polypharmacology-focused screening libraries. In phenotypic drug discovery programs where target deconvolution occurs after observing a desired cellular phenotype, compounds with established multi-target engagement profiles serve as superior positive controls and benchmark comparators. Procurement of this compound for inclusion in such libraries enables more informed hit triage and reduces the downstream risk of pursuing single-target-optimized leads that later fail due to unanticipated polypharmacology.

4-Benzylpiperidine Scaffold Diversification for CNS-Focused Medicinal Chemistry

The 4-benzylpiperidine core, distinguished from 4-phenylpiperidine by the methylene spacer that enhances lipophilicity and conformational flexibility [4], provides a versatile starting point for CNS-focused medicinal chemistry campaigns. 4-Benzyl-1-isobutyrylpiperidine serves as a reference intermediate for generating focused libraries via N-deacylation and subsequent diversification. Procurement of the parent compound with a consistent 95% purity specification across vendors ensures reliable starting material quality for derivatization reactions, including alkylation, acylation, and reductive amination sequences aimed at optimizing target engagement and pharmacokinetic properties.

Quote Request

Request a Quote for 4-benzyl-1-isobutyrylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.